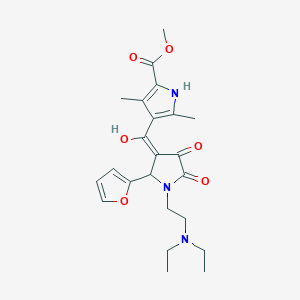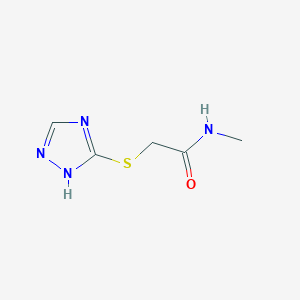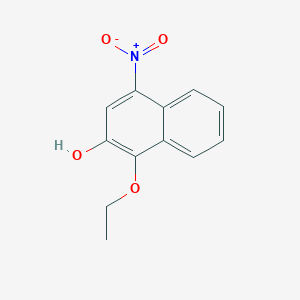![molecular formula C12H9ClFNO2S B2862307 2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1110717-81-1](/img/structure/B2862307.png)
2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains a thiazole ring (a type of heterocyclic compound) and a phenyl group (a functional group based on the benzene ring), which is substituted with chlorine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of similar compounds often involves various types of bonding and interactions. For instance, intramolecular weak hydrogen bond interactions can lead to the formation of pseudo ring structures, thus locking the molecular conformation and eliminating conformational flexibility .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, protodeboronation of alkyl boronic esters has been reported in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of electronegative atoms like fluorine and chlorine could influence its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Degradation Studies
Research on structurally related thiazole-containing compounds has provided insights into their photo-degradation behaviors, which are crucial for understanding their stability under light exposure. The study by Wu, Hong, and Vogt (2007) analyzed the photo-degradation of a thiazole-containing pharmaceutical compound, revealing the formation of a unique degradation product through a [4+2] Diels-Alder cycloaddition with singlet oxygen. This finding is significant for the pharmaceutical industry, particularly in the formulation and storage of drugs containing thiazole moieties (Wu, Hong, & Vogt, 2007).
Solid-State Characterization and Polymorphism
Katrincic et al. (2009) focused on the solid-state characterization of dimorphic pharmaceutical compounds, including those with a thiazole structure. Their work highlights the importance of selecting the appropriate polymorphic form for drug development, considering factors like stability, solubility, and manufacturability. This study underscores the complexities of polymorphism in pharmaceutical sciences, aiding in the selection of a suitable form for further development (Katrincic et al., 2009).
Synthesis and Biological Activity
The synthesis of new compounds based on the thiazole scaffold has been explored for potential anti-inflammatory and analgesic properties. Khalifa and Abdelbaky (2008) synthesized imidazolyl acetic acid derivatives, demonstrating their potential in treating inflammatory conditions and pain. This research contributes to the development of novel therapeutic agents with improved efficacy and safety profiles (Khalifa & Abdelbaky, 2008).
Luminescence and Sensing Applications
Grummt, Weiss, Birckner, and Beckert (2007) studied the absorption, fluorescence, and excitation spectra of pyridylthiazoles, revealing their high luminescence and potential for metal sensing and laser dye applications. This work showcases the utility of thiazole derivatives in developing high-performance fluorescent materials and sensors (Grummt et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[(2-chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c13-10-4-8(14)2-1-7(10)3-11-15-9(6-18-11)5-12(16)17/h1-2,4,6H,3,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPJSWQEDIJNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862232.png)

![N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B2862234.png)
![(E)-4-(Dimethylamino)-N-[[1-(triazol-1-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2862236.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2862238.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2862241.png)



